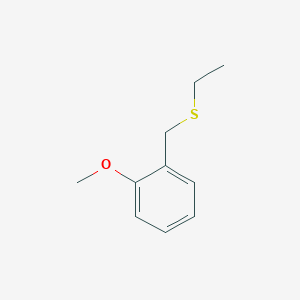

Ethyl 2-methoxybenzyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(ethylsulfanylmethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-12-8-9-6-4-5-7-10(9)11-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQLXTJJSPIMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269763 | |

| Record name | Benzene, 1-[(ethylthio)methyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443340-32-6 | |

| Record name | Benzene, 1-[(ethylthio)methyl]-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-[(ethylthio)methyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Methoxybenzyl Sulfide and Analogous Structures

Direct Synthesis Approaches for Alkyl Aryl Sulfides

Direct synthesis methods provide efficient pathways to construct the target sulfide (B99878) structure. These approaches often rely on well-established reaction mechanisms, such as nucleophilic substitution, and are continually being improved with the development of new catalysts and reaction conditions.

Nucleophilic Substitution Reactions Involving Thiolatesacs.org

A cornerstone of C-S bond formation is the reaction of a sulfur-based nucleophile, typically a thiolate, with a suitable electrophile. This approach is widely used for the synthesis of a diverse range of sulfides.

The reaction between an alkyl halide and a thiolate anion is a classic and effective method for the synthesis of alkyl aryl sulfides. In a typical procedure, a thiol is deprotonated with a base to generate the more nucleophilic thiolate, which then displaces the halide from the alkyl substrate. For instance, the synthesis of butyl(2-methoxyphenyl)sulfide was achieved by reacting 2-methoxybenzenethiol (B42552) with bromobutane in the presence of potassium carbonate in acetone. nih.gov

Alternative electrophiles to alkyl halides can also be employed. Xanthates, for example, serve as thiol surrogates, offering an odorless and stable option for the synthesis of thioethers under transition-metal-free and base-free conditions. mdpi.com The reaction proceeds through a nucleophilic substitution of an alkyl or aryl halide with the xanthate, followed by an intramolecular elimination to generate the sulfide. mdpi.com

The following table summarizes the reaction of various alkyl halides with thiolates to form the corresponding sulfides.

| Alkyl Halide | Thiolate | Product |

| Bromobutane | 2-Methoxybenzenethiolate | Butyl(2-methoxyphenyl)sulfide nih.gov |

| Benzyl (B1604629) Halides | Potassium Ethyl Xanthate | Benzyl Ethyl Sulfide mdpi.com |

| Aryl Halides | Potassium Ethyl Xanthate | Aryl Ethyl Sulfide mdpi.com |

The 2-methoxybenzyl group is a key structural component. Its introduction into the target sulfide can be achieved by starting with either 2-methoxybenzyl halide and reacting it with a thiol, or by using 2-methoxybenzenethiol and reacting it with an appropriate alkylating agent.

The preparation of the necessary 2-methoxybenzyl precursors is a critical first step. For example, 2-methoxybenzyl alcohol can be converted to 2-methoxy-α-methylbenzyl chloride, which can then be used in subsequent reactions. rsc.org In one instance, 2-methoxy-α-methylbenzyl chloride was reacted with 2-methoxybenzenethiol to produce the corresponding sulfide. rsc.org Alternatively, 2-methoxybenzenethiol can be directly alkylated. For example, its reaction with ethyl bromoacetate (B1195939) in the presence of a base would yield the corresponding ethyl (2-methoxybenzylthio)acetate.

Thionation Reactions in Related Thiocarbonyl Systemsorganic-chemistry.orgorganic-chemistry.org

Thionation reactions, which involve the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), are a fundamental transformation in organosulfur chemistry. While not a direct synthesis of ethyl 2-methoxybenzyl sulfide, the resulting thiocarbonyl compounds are versatile intermediates that can be further elaborated to sulfides.

Lawesson's reagent is a widely used and effective thionating agent for a variety of carbonyl compounds, including ketones, esters, and amides. organic-chemistry.orgnih.gov The reaction mechanism is thought to involve the dissociation of Lawesson's reagent into reactive monomers that undergo a cycloaddition with the carbonyl compound, followed by a cycloreversion to yield the thiocarbonyl derivative. acs.org Other thionating agents include phosphorus pentasulfide and the PSCl₃/H₂O/Et₃N system. organic-chemistry.org

The following table provides examples of carbonyl compounds and the thionating agents used to convert them to their corresponding thiocarbonyl derivatives.

| Carbonyl Compound | Thionating Agent | Thiocarbonyl Product | Reference |

| Ketones, Esters, Amides | Lawesson's Reagent | Thioketones, Thioesters, Thioamides | organic-chemistry.org |

| Carbonyl Compounds | PSCl₃/H₂O/Et₃N | Thiocarbonyl Compounds | organic-chemistry.org |

| Pheophorbide a | Lawesson's Reagent | Thioketone derivative | nih.gov |

Copper-Catalyzed C-S Bond Formation Methodologiesresearchgate.net

Copper-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-S bonds, offering an alternative to traditional nucleophilic substitution methods. iitg.ac.inresearchgate.net The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl thioethers, is a classic example of this type of reaction. wikipedia.orgorganic-chemistry.org

These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. nih.gov Modern protocols often utilize soluble copper catalysts with various ligands to improve efficiency and reaction conditions. nih.govmdpi.com For instance, copper(I) iodide has been used as a ligand-free catalyst for the C-S coupling of aryl iodides and thiols. uu.nl This methodology has been successfully applied to the synthesis of a variety of diaryl and alkyl aryl sulfides. iitg.ac.innih.gov The reaction mechanism is believed to involve the in-situ formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org

Biocatalytic Approaches for Sulfur-Containing Compounds (e.g., Sulfoxide (B87167) Synthesis)frontiersin.org

Biocatalysis has emerged as a green and sustainable alternative for the synthesis of sulfur-containing compounds, particularly chiral sulfoxides. ucl.ac.ukmdpi.com Enzymes offer high selectivity and operate under mild reaction conditions, making them attractive for pharmaceutical applications. frontiersin.orgmdpi.com

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-established biocatalytic transformation. mdpi.comacsgcipr.org A variety of enzymes, including monooxygenases and peroxidases, have been shown to catalyze this reaction with high enantioselectivity. frontiersin.orgmdpi.comresearchgate.net For example, Baeyer-Villiger monooxygenases (BVMOs) have been successfully used for the asymmetric oxidation of various sulfides, including those relevant to the pharmaceutical industry. researchgate.netasm.orgrsc.orgrsc.org These enzymes utilize molecular oxygen as the oxidant, making the process environmentally friendly. mdpi.comacs.org

Recent research has focused on discovering and engineering new enzymes with improved activity and substrate scope for sulfoxide synthesis. researchgate.netrsc.orgnih.gov For instance, two new BVMOs were identified that can catalyze the asymmetric sulfoxidation of bulky thioethers. researchgate.netasm.org Furthermore, the kinetic resolution of racemic sulfoxides using sulfoxide reductases provides another biocatalytic route to enantiopure sulfoxides. frontiersin.orgalmacgroup.com

The following table highlights different biocatalytic systems used for the synthesis of chiral sulfoxides.

| Biocatalyst | Substrate | Product | Key Feature | Reference |

| Baeyer-Villiger Monooxygenases (BVMOs) | Prochiral Sulfides | Chiral Sulfoxides | High enantioselectivity, uses O₂ as oxidant | researchgate.netasm.orgrsc.orgrsc.org |

| Flavin-containing Monooxygenases (FMOs) | Aromatic Sulfides | Chiral Sulfoxides | Tunable enantioselectivity through mutation | mdpi.comnih.gov |

| prazole sulfide monooxygenase (AcPSMO) | Omeprazole Sulfide | Esomeprazole | Scalable to pilot-plant levels | acs.org |

| Sulfoxide Reductases (e.g., MsrA) | Racemic Sulfoxides | Enantiopure (R)-Sulfoxides | Kinetic resolution | frontiersin.orgucl.ac.ukalmacgroup.com |

Photocatalysis

Visible-light photocatalysis has emerged as a powerful green tool for organic synthesis, utilizing light as a renewable energy source to drive chemical reactions under mild conditions. researchgate.netrsc.org In organosulfur chemistry, photocatalysis has enabled the development of novel C-S bond-forming reactions.

For instance, photocatalytic methods have been developed for the synthesis of thioethers from aryl chlorides and alcohols, avoiding the use of foul-smelling thiols by employing tetramethylthiourea (B1220291) as a sulfur source. researchgate.net Thiol-ene and thiol-yne reactions, which are inherently atom-economical, can be efficiently promoted by photocatalysts, leading to the formation of alkyl and alkenyl thioethers, respectively. semanticscholar.org The use of inexpensive and readily available organic dyes like Eosin Y as photocatalysts further enhances the green credentials of these methods. semanticscholar.org

Table 3: Research Findings in Photocatalytic Thioether Synthesis This table is interactive. You can sort and filter the data.

| Photocatalytic Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Organocatalysis with Tetramethylthiourea | Thiol-free, mild conditions, uses aryl chlorides and alcohols | Synthesis of a diverse array of aryl alkyl thioethers | researchgate.net |

| Thiol-yne Reaction with Eosin Y | Metal-free, atom-economical, anti-Markovnikov selectivity | Synthesis of alkenyl thioethers | semanticscholar.org |

| Oxidative Radical Addition | Uses O₂ as a green oxidant, visible light as energy source | Direct synthesis of α-keton thiol esters from thioic acids and alkenes | acs.org |

Chemical Reactivity and Mechanistic Investigations

Oxidation Pathways of the Sulfide (B99878) Moiety

The sulfide group in ethyl 2-methoxybenzyl sulfide is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This process can be achieved through various oxidative mechanisms, including those involving radical cations and the use of different oxidizing agents.

Formation of Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. jchemrev.com For this compound, this process involves the stepwise addition of oxygen atoms to the sulfur atom.

The initial oxidation product is the corresponding sulfoxide (B87167), ethyl 2-methoxybenzyl sulfoxide. Further oxidation under appropriate conditions yields the sulfone, ethyl 2-methoxybenzyl sulfone. The selectivity of the oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of the oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) typically favors the formation of the sulfoxide, while using two or more equivalents or a stronger oxidizing system can lead to the sulfone. nih.gov

The following table summarizes common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones:

| Oxidizing Agent | Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often used with a catalyst. Selectivity can be controlled. researchgate.netucl.ac.uk |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent for this transformation. nih.govrsc.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally a mild and selective oxidant for sulfoxide formation. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. jchemrev.com |

| Ozone (O₃) | Sulfoxide, Sulfone | A powerful oxidant; control of stoichiometry is crucial for selectivity. jchemrev.com |

This table provides a general overview of common oxidants and is not exhaustive.

The oxidation of sulfides can proceed through mechanisms involving radical cation intermediates, particularly under photochemical or electrochemical conditions. acs.org In the case of substituted benzyl (B1604629) sulfides like this compound, the reaction can be initiated by a one-electron oxidation to form a sulfide radical cation. acs.org

Studies on similar compounds, such as 4-methoxybenzyl phenyl sulfide, have shown that upon photooxidation, the primary reaction pathway for the radical cation is α-C-H deprotonation. acs.org This leads to the formation of a carbon-centered radical, which can be further oxidized to a thionium (B1214772) ion. figshare.com The presence of the electron-donating 2-methoxy group on the benzyl ring can influence the stability and reactivity of these radical cation intermediates.

Reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻), can also mediate the oxidation of sulfides. researchgate.net The reaction with singlet oxygen is thought to proceed through a persulfoxide intermediate, which can then be converted to the sulfoxide. acs.org Electron transfer mechanisms involving superoxide can also lead to the formation of sulfoxide products. researchgate.net

Peracids, most notably meta-chloroperoxybenzoic acid (m-CPBA), are widely used for the oxidation of sulfides to sulfoxides and sulfones due to their high efficiency and selectivity. nih.govrsc.org The reaction is believed to proceed via a concerted mechanism where the peracid delivers an oxygen atom directly to the sulfur. acs.org The rate and outcome of the oxidation can be influenced by the steric and electronic properties of the sulfide.

A variety of other oxidizing systems have been developed to achieve this transformation, often with the goal of improving selectivity, using milder conditions, or employing more environmentally benign reagents. organic-chemistry.org These include:

Hydrogen peroxide in the presence of various catalysts, such as metal complexes (e.g., titanium, vanadium, manganese) or organocatalysts. ucl.ac.ukucc.iedtu.dk

Hypervalent iodine reagents , which offer a metal-free alternative for sulfoxidation. ucc.ie

Oxaziridines , which are chiral reagents that can be used for asymmetric oxidation of prochiral sulfides to enantiomerically enriched sulfoxides. ucc.ie

The choice of the oxidant and reaction conditions allows for a controlled and selective synthesis of either the sulfoxide or the sulfone derivative of this compound.

Pummerer Rearrangements and Related Reactions of Activated Sulfoxides

Once formed, ethyl 2-methoxybenzyl sulfoxide can undergo further transformations, most notably the Pummerer rearrangement and related reactions. These reactions involve the activation of the sulfoxide, typically with an acid anhydride (B1165640), to generate a reactive intermediate that can be trapped by nucleophiles. numberanalytics.com

The classical Pummerer rearrangement involves the treatment of a sulfoxide bearing an α-hydrogen with an activating agent, such as acetic anhydride. wikipedia.org This process converts the sulfoxide into an α-acyloxy thioether. tcichemicals.com

The mechanism begins with the acylation of the sulfoxide oxygen by the anhydride, forming an acyloxysulfonium intermediate. wikipedia.org A base, typically the acetate (B1210297) ion generated in the first step, then abstracts an α-proton to form a thionium ion. nih.gov Finally, the nucleophilic acetate attacks the thionium ion at the α-carbon, resulting in the final α-acetoxy sulfide product. wikipedia.org

For ethyl 2-methoxybenzyl sulfoxide, the classical Pummerer rearrangement would be expected to yield an α-acetoxy derivative. The general features of the Pummerer rearrangement are summarized below:

| Feature | Description |

| Substrate | Sulfoxide with at least one α-hydrogen. slideshare.net |

| Reagent | Typically an acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride). wikipedia.orgtcichemicals.com |

| Intermediate | Thionium ion. nih.gov |

| Product | α-acyloxy thioether. tcichemicals.com |

| Key Steps | Acylation of sulfoxide, elimination to form thionium ion, nucleophilic attack. wikipedia.org |

In the interrupted Pummerer reaction, the intermediate sulfonium (B1226848) species, formed after activation of the sulfoxide, is trapped by a nucleophile at the sulfur atom rather than undergoing deprotonation at the α-carbon. acs.orgnih.gov This leads to products other than the typical α-acyloxy thioether.

This pathway becomes significant when the reaction conditions or the substrate structure disfavor the classical Pummerer rearrangement. For instance, in the presence of a suitable external nucleophile, this nucleophile can attack the sulfur atom of the activated sulfoxide. manchester.ac.uknih.gov This results in the formation of a new sulfonium salt, which can then undergo further reactions. manchester.ac.uk

For a substrate like ethyl 2-methoxybenzyl sulfoxide, an interrupted Pummerer reaction could potentially be initiated by activating the sulfoxide and then introducing a nucleophile that preferentially attacks the sulfur atom. The outcome of such a reaction would be highly dependent on the nature of the activating agent, the nucleophile, and the reaction conditions. acs.orgnih.gov Changing the alkyl substituent on the sulfoxide to a benzyl group has been shown in some cases to favor Pummerer fragmentation pathways over the classical rearrangement. nih.gov

Photosensitized Oxygenation Processes

The photosensitized oxygenation of sulfides can proceed through two primary mechanistic pathways: a Type II reaction involving singlet oxygen (¹O₂) or a Type I reaction involving electron transfer to form a radical cation. rsc.orgresearchgate.netnih.gov

In the presence of a photosensitizer and light, ground-state triplet oxygen is converted to the highly reactive singlet oxygen. For benzyl sulfides, singlet oxygen can add to the sulfur atom to form a persulfoxide intermediate. rsc.orgacs.org The fate of this intermediate is highly dependent on the solvent. acs.org

In protic solvents like methanol, the persulfoxide is trapped, leading predominantly to the formation of the corresponding sulfoxide (ethyl 2-methoxybenzyl sulfoxide). acs.org

In aprotic solvents like benzene (B151609), the persulfoxide can undergo further reactions. acs.org One major pathway involves an intramolecular rearrangement and fragmentation, leading to C-S bond cleavage and the formation of an aldehyde (2-methoxybenzaldehyde) and other sulfur byproducts. acs.org

The electron-transfer mechanism (Type I) involves the formation of a sulfide radical cation. researchgate.netuba.ar This can occur with certain photosensitizers. The resulting radical cation is then attacked by molecular oxygen or superoxide, leading to a mixture of products, including the sulfoxide and cleavage products. uba.ar The presence of the electron-donating 2-methoxybenzyl group would facilitate this initial electron transfer step.

| Reaction Condition | Primary Mechanism | Major Product(s) | Reference |

|---|---|---|---|

| Protic Solvent (e.g., Methanol) | Singlet Oxygen (Type II) | Ethyl 2-methoxybenzyl sulfoxide | acs.org |

| Aprotic Solvent (e.g., Benzene) | Singlet Oxygen (Type II) | 2-Methoxybenzaldehyde, Ethyl 2-methoxybenzyl sulfone | acs.org |

| Electron-Transfer Sensitizer | Radical Cation (Type I) | Ethyl 2-methoxybenzyl sulfoxide, 2-Methoxybenzaldehyde | researchgate.netuba.ar |

Nucleophilic Reactivity of the Sulfur Center

The sulfur atom in sulfides is significantly more nucleophilic than the oxygen atom in ethers, despite oxygen being more basic. libretexts.org This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom, making its lone pair of electrons more available for reaction with electrophiles. libretexts.orgyoutube.com

Formation and Reactivity of Sulfonium Salts

A hallmark reaction demonstrating the nucleophilicity of sulfides is their reaction with alkyl halides to form stable sulfonium salts. libretexts.orgchim.it this compound readily reacts with electrophilic alkylating agents, such as methyl iodide, in a standard SN2 reaction. wikipedia.orgyoutube.com The sulfur atom attacks the electrophilic carbon, displacing the halide leaving group to yield a trialkylsulfonium salt (e.g., ethyl(methyl)(2-methoxybenzyl)sulfonium iodide). wikipedia.org

These resulting sulfonium salts are themselves valuable synthetic intermediates. nih.govthieme-connect.com

Alkylating Agents: The sulfonium salt can act as an electrophile. A nucleophile can attack one of the carbon groups attached to the positively charged sulfur, with the neutral dialkyl sulfide serving as an excellent leaving group. youtube.comyoutube.comyoutube.com

Precursors to Ylides: The positive charge on the sulfur atom increases the acidity of the α-protons. Treatment with a base can deprotonate the carbon adjacent to the sulfur, forming a sulfur ylide, a key reagent in reactions like the Johnson–Corey–Chaykovsky reaction for epoxide synthesis. wikipedia.org

Interactions with Electrophiles and Associated Reaction Mechanisms

The nucleophilic sulfur center of this compound interacts with a variety of electrophiles beyond simple alkyl halides. The fundamental mechanism is typically a nucleophilic substitution (SN2) process where the sulfur atom acts as the nucleophile. youtube.comyoutube.com

Alkyl Halides: As detailed above, the reaction with unhindered alkyl halides is a straightforward SN2 process. youtube.com

Acyl Halides and Anhydrides: Reaction with electrophiles like acetic anhydride results in the formation of an acyloxysulfonium salt. acs.orgchim.it This is the initial activation step in the Pummerer reaction. wikipedia.orgacs.org

Lewis Acids: The sulfur atom can coordinate to Lewis acids, which can activate the molecule for other transformations.

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bonds in this compound can be cleaved under various conditions, including reductive, oxidative, and photochemical methods. researchgate.netrsc.org The presence of the benzyl group makes the C(benzyl)-S bond particularly susceptible to cleavage.

Cleavage via Sulfonium Salt Formation: As mentioned, forming a sulfonium salt activates the adjacent C-S bonds. Research on related substituted benzyl sulfides has shown that the presence of an electron-donating group, such as a methoxy (B1213986) group on the benzene ring, significantly facilitates the selective cleavage of the benzyl-sulfur bond. sioc-journal.cn This occurs because the cleavage results in the formation of a resonance-stabilized 2-methoxybenzyl carbocation. sioc-journal.cn

Oxidative Cleavage: As discussed in the context of photosensitized oxygenation, oxidative conditions can lead to C-S bond cleavage, yielding carbonyl compounds. acs.orgresearchgate.net This can also be achieved with other strong oxidizing agents.

Photochemical Cleavage: Direct irradiation of benzyl sulfides with UV light (e.g., 254 nm) can induce efficient homolytic cleavage of the C-S bond. researchgate.net For this compound, this would generate a 2-methoxybenzyl radical and an ethylthiyl radical. The stabilized benzyl radical may couple or abstract hydrogen, while the thiyl radicals primarily undergo coupling to form diethyl disulfide. researchgate.net

Reductive Cleavage: Various reducing agents, such as sodium in liquid ammonia (B1221849) or lithium aluminum hydride, can cleave C-S bonds, though this often requires harsh conditions. Transition metal catalysts are also widely used to promote C-S bond activation and cleavage. nih.govdicp.ac.cn

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra would provide essential information about the chemical environment, connectivity, and number of different types of protons and carbons in Ethyl 2-methoxybenzyl sulfide (B99878).

¹H NMR: A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the methoxybenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) and ethyl groups, the methyl protons of the ethyl group, and the methoxy (B1213986) protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the precise assignment of each proton.

¹³C NMR: A ¹³C NMR spectrum would reveal discrete signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl sulfide moiety.

Without experimental data, a table of observed chemical shifts and coupling constants cannot be generated.

Advanced 2D NMR and Variable Temperature NMR Techniques

To confirm the assignments from 1D NMR and to elucidate more complex structural details, two-dimensional (2D) NMR experiments are indispensable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments.

Variable Temperature (VT) NMR: VT-NMR studies could provide insights into the conformational dynamics of the molecule, such as restricted rotation around the C-S or C-O bonds. However, no such studies have been found in the public literature for Ethyl 2-methoxybenzyl sulfide.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching from the aromatic ring and aliphatic chains.

C=C stretching from the aromatic ring.

C-O stretching from the methoxy ether group.

C-S stretching from the sulfide linkage.

A detailed data table of vibrational frequencies cannot be compiled without access to experimental spectra.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing vibrations of non-polar bonds. For this compound, the C-S and S-S (if any impurities were present) stretching vibrations would be of interest. No experimental FT-Raman data has been located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The position of the absorption maxima (λmax) would provide information about the electronic structure. Currently, no UV-Vis spectral data for this specific compound is available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. researchgate.net Unlike low-resolution mass spectrometry that provides nominal mass, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). rsc.org

For this compound, the expected molecular formula is C₁₀H₁₄OS. nih.gov To confirm this, a sample would be analyzed by an HRMS instrument. The instrument would measure the experimental m/z value of the molecular ion, which would then be compared to the calculated exact mass based on the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S).

The process involves:

Ionization: The molecule is ionized, often using a soft ionization technique like electrospray ionization (ESI) to prevent fragmentation and keep the molecular ion intact. The protonated molecule [M+H]⁺ is commonly observed.

Mass Analysis: The ions are guided into the high-resolution mass analyzer, which separates them based on their m/z with high precision.

Data Comparison: The experimentally measured mass is compared with the theoretical exact mass calculated for the proposed formula.

For the proposed molecular formula of this compound, C₁₀H₁₄OS, the theoretical exact mass can be calculated. This experimental validation is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). While specific experimental HRMS data for this compound is not publicly available, the technique has been successfully applied to characterize structurally related compounds. For instance, HRMS has been used to identify derivatives of NBOMe, which also contain a methoxybenzyl moiety. researchgate.net

Table 1: Theoretical Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total (C₁₀H₁₄OS) | 182.076536 |

An experimental HRMS measurement yielding a mass value extremely close to 182.0765 Da would provide strong evidence confirming the molecular formula of this compound. youtube.com

X-ray Diffraction Studies for Solid-State Molecular Conformation (on crystalline analogs or derivatives)

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. While obtaining a suitable single crystal of this compound itself may be challenging if it is not a crystalline solid at room temperature, analysis of crystalline analogs or derivatives provides invaluable insight into its likely molecular conformation. dergipark.org.tr

The study of structurally similar compounds, particularly those containing the key methoxybenzyl or ethyl sulfide moieties, can reveal important details about bond lengths, bond angles, and torsional angles. This information helps to build a comprehensive picture of the molecule's spatial characteristics.

For example, X-ray diffraction studies on crystalline thiourea (B124793) derivatives containing ethyl and methoxyphenyl groups have provided detailed structural information. scispace.comorientjchem.org In one such study, the compound 1-ethyl-3-(3-methoxyphenyl) thiourea was found to crystallize in a monoclinic system, and the analysis revealed the precise atomic coordinates, defining its solid-state conformation. scispace.com Similarly, studies on ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate (B1210297) have elucidated its crystal structure, showing how intramolecular hydrogen bonding influences the molecular shape. mdpi.com

These studies on analogous compounds demonstrate how XRD can elucidate:

Molecular Geometry: The exact bond lengths and angles within the molecule.

Conformation: The torsional angles that define the spatial orientation of different parts of the molecule, such as the rotation around the C-S and C-O bonds.

Intermolecular Interactions: How molecules pack together in the crystal, revealing non-covalent interactions like hydrogen bonds or van der Waals forces that stabilize the crystal structure.

Table 2: Crystallographic Data for an Analogous Compound: 1-ethyl-3-(3-methoxyphenyl) thiourea scispace.comorientjchem.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.0797(7) |

| b (Å) | 8.6081(6) |

| c (Å) | 11.9698(7) |

| α (°) | 90 |

| β (°) | 104.543(2) |

| γ (°) | 90 |

| Volume (ų) | 1105.04(12) |

| Z (molecules/unit cell) | 4 |

The data from such analogs, particularly concerning the conformation of the methoxybenzyl group relative to the rest of the molecule, would be highly relevant for understanding the structural properties of this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. researchgate.net These methods are employed to predict a wide array of molecular properties with a favorable balance between accuracy and computational cost. psu.edu For studies on molecules containing sulfur and aromatic systems, hybrid functionals like B3LYP and B3PW91, often paired with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used to ensure reliable results. tandfonline.comresearchgate.netmdpi.com These calculations form the basis for geometry optimization, electronic property analysis, and the prediction of spectroscopic data.

The first step in the computational study of Ethyl 2-methoxybenzyl sulfide (B99878) is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy on the potential energy surface (PES). researchgate.netpjps.pk

The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide the fundamental structure for all subsequent calculations.

Table 1: Illustrative Optimized Geometric Parameters for a Conformer of Ethyl 2-methoxybenzyl sulfide (Calculated via DFT) This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | (Å) | |

| C(aryl)-S | 1.78 | |

| S-C(ethyl) | 1.82 | |

| C(aryl)-O | 1.37 | |

| O-C(methyl) | 1.43 | |

| Bond Angles | (°) | |

| C(aryl)-S-C(ethyl) | 100.5 | |

| C(aryl)-C(aryl)-S | 121.0 | |

| C(aryl)-O-C(methyl) | 118.0 | |

| Dihedral Angles | (°) | |

| C-C-S-C | 75.0 |

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. tandfonline.commdpi.com For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene (B151609) ring, while the LUMO would likely be a π* orbital of the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of electron distribution by translating the complex molecular wave function into localized bonds and lone pairs. researchgate.net This analysis reveals charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. nih.govresearchgate.net For this compound, NBO analysis can quantify the delocalization of electron density from the sulfur and oxygen lone pairs into adjacent anti-bonding orbitals, providing insight into the nature of its intramolecular interactions. nih.gov It also calculates the natural atomic charges on each atom.

Table 2: Illustrative Electronic Properties for this compound (Calculated via DFT) This table presents hypothetical data for illustrative purposes.

| Property | Atom/Orbital | Value |

|---|---|---|

| FMO Energies | (eV) | |

| HOMO | -6.2 | |

| LUMO | -0.8 | |

| HOMO-LUMO Gap | 5.4 | |

| NBO Charges | (e) | |

| Sulfur (S) | -0.15 | |

| Oxygen (O) | -0.55 | |

| C(aryl) bonded to S | +0.10 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). semanticscholar.org

For this compound, the MEP surface would be expected to show significant negative potential (typically colored red or yellow) around the electronegative oxygen and sulfur atoms, corresponding to their lone pairs of electrons. nih.govresearchgate.net These sites would be the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly those on the aromatic ring and the ethyl group. mdpi.com

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. epstem.net

Vibrational Frequencies: The calculation of harmonic vibrational frequencies (corresponding to IR and Raman spectra) is a standard procedure. psu.edu The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. psu.edu Analysis of the potential energy distribution (PED) allows for the assignment of specific vibrational modes to the calculated frequencies, such as C-H stretches, C=C aromatic ring vibrations, and C-S stretches. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. epstem.netrsc.org These theoretical predictions are highly valuable for assigning peaks in experimental spectra and can help distinguish between different isomers or conformers. ucl.ac.ukacademie-sciences.fr

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Calculated via DFT) This table presents hypothetical data for illustrative purposes.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3060 | Medium | Aromatic C-H Stretch |

| 2975 | Strong | Aliphatic C-H Stretch (Ethyl) |

| 1590 | Strong | Aromatic C=C Stretch |

| 1245 | Strong | Aryl C-O Stretch |

Computational Prediction and Elucidation of Reaction Mechanisms

Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. mdpi.com By mapping the reaction pathway, computational chemists can identify transition state structures, calculate activation energy barriers, and determine the reaction's thermodynamics. researchgate.net

For this compound, a relevant reaction to study would be the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. Computational modeling could elucidate the mechanism of this oxidation by various reagents, comparing different pathways and predicting which would be more favorable. acs.org Such studies provide fundamental insights into the molecule's reactivity and can guide the design of synthetic routes. mdpi.comacs.org

Molecular Dynamics (MD) Simulations for Solvent Interactions and Stability

The primary goal of performing MD simulations on this compound is to understand how its structure and stability are influenced by the surrounding medium. Solvents can significantly affect a molecule's properties by forming different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. By simulating the compound in different solvents (e.g., polar protic like water, polar aprotic like acetonitrile, and non-polar like hexane), researchers can predict its solubility, conformational preferences, and kinetic stability in various chemical environments.

Detailed research findings from MD simulations on related substituted benzyl (B1604629) sulfides reveal key aspects of their behavior in solution. researchgate.net For instance, simulations can track the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms from their initial position. A low and stable RMSD value over the simulation time suggests that the molecule maintains a stable conformation, whereas large fluctuations can indicate conformational instability or flexibility. frontiersin.org

Another critical analysis involves the calculation of Radial Distribution Functions (RDFs). RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For this compound, analyzing the RDFs for water molecules around the methoxy (B1213986) group's oxygen and the sulfide group's sulfur can reveal the extent and nature of solvation, highlighting how water molecules arrange themselves to form hydrogen bonds or other stabilizing interactions.

Interaction energy calculations further quantify the stability of the solute-solvent system. These calculations dissect the total energy into contributions from van der Waals and electrostatic interactions, providing a quantitative measure of how strongly the solute interacts with the solvent. Studies on similar molecules have shown that polar solvents generally lead to more favorable electrostatic interaction energies due to the polar nature of the ether and sulfide groups. rsc.org

While specific MD simulation data for this compound is not extensively available in public literature, the principles and findings from studies on analogous substituted sulfides provide a strong framework for predicting its behavior. cdnsciencepub.com The data presented in the table below is illustrative of typical results obtained from MD simulations on a substituted benzyl sulfide in different solvent environments, highlighting key stability and interaction metrics.

| Solvent | Dielectric Constant | Average RMSD (Å) | Solvent-Solute Interaction Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|---|---|

| Water | 80.1 | 1.8 ± 0.3 | -25.4 | Hydrogen Bonding (with methoxy group), Dipole-Dipole |

| Acetonitrile | 37.5 | 2.1 ± 0.4 | -18.2 | Dipole-Dipole |

| Hexane | 1.9 | 2.5 ± 0.6 | -5.7 | Van der Waals / Dispersion Forces |

This synthesized data illustrates that in a highly polar solvent like water, the molecule is expected to be more stable (lower RMSD) due to strong, favorable interactions. In contrast, in a non-polar solvent like hexane, the molecule would be less stable and exhibit more conformational flexibility due to weaker interactions.

Derivatization Strategies and Functionalization

Chemical Modification at the Sulfur Center

The sulfur atom in ethyl 2-methoxybenzyl sulfide (B99878) is a key site for chemical modification, most notably through controlled oxidation. This process allows for the stepwise conversion of the sulfide into its corresponding sulfoxide (B87167) and sulfone, each with distinct chemical properties and potential applications.

The oxidation of sulfides is a fundamental transformation in organic chemistry. jchemrev.com The choice of oxidizing agent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. rsc.org

Controlled Oxidation to Sulfoxides:

Selective oxidation to the sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. jchemrev.com A variety of reagents have been developed for this purpose. For instance, hydrogen peroxide can be used, often in combination with a catalyst, to achieve high selectivity. organic-chemistry.org Other common reagents include sodium meta-periodate (NaIO₄) and m-chloroperoxybenzoic acid (mCPBA), where using one equivalent of the oxidant typically favors sulfoxide formation. jchemrev.comnih.gov The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant is another method that allows for selective oxidation in an organic solvent. organic-chemistry.org Electrochemical methods using manganese porphyrins as catalysts also offer a highly selective route to sulfoxides, avoiding over-oxidation. nih.gov

Oxidation to Sulfones:

To achieve complete oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are generally required. organic-chemistry.org An excess of an oxidant like hydrogen peroxide, often in a solvent like acetic acid and at elevated temperatures, can drive the reaction to completion. tandfonline.combeilstein-journals.org A combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides an environmentally friendly method for converting sulfides directly to sulfones. organic-chemistry.org Similarly, generating chlorine dioxide in situ from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid is an effective method for oxidizing a range of sulfides to sulfones with high selectivity. mdpi.com The choice of solvent can also play a crucial role in the selectivity and efficiency of the oxidation process. mdpi.comresearchgate.net

The following table summarizes common reagents and conditions for the selective oxidation of sulfides:

| Target Product | Oxidizing Agent/System | Typical Conditions | Key Features |

| Sulfoxide | m-Chloroperoxybenzoic acid (mCPBA) (1 equiv.) | CH₂Cl₂ | High yield for sulfoxide formation. nih.gov |

| Hydrogen Peroxide/Catalyst (e.g., Tantalum carbide) | - | Catalytic system for high yield oxidation to sulfoxides. organic-chemistry.org | |

| Ceric Ammonium Nitrate/NaBrO₃ on Silica Gel | Organic Solvent | Heterogeneous system simplifying workup. organic-chemistry.org | |

| N-Fluorobenzenesulfonimide (NFSI)/H₂O | H₂O | Additive-free, chemoselective oxidation. rsc.org | |

| Electrochemical (Manganese porphyrin catalyst) | Low applied potential | High selectivity, avoids over-oxidation to sulfone. nih.gov | |

| Sulfone | m-Chloroperoxybenzoic acid (mCPBA) (2 equiv.) | CHCl₃ | High yield for sulfone formation. nih.gov |

| Hydrogen Peroxide (excess) | Acetic Acid, 80-118 °C | Common and effective method, though may require longer reaction times. tandfonline.combeilstein-journals.org | |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Ethyl Acetate | Metal-free, environmentally benign. organic-chemistry.org | |

| Sodium Chlorite (NaClO₂)/HCl | Organic Solvents | In situ generation of ClO₂, scalable and efficient. mdpi.com | |

| N-Fluorobenzenesulfonimide (NFSI) (excess)/H₂O | H₂O | Switchable synthesis by varying reagent loading. rsc.org |

Functionalization of the Methoxybenzyl Moiety

The 2-methoxybenzyl group offers multiple sites for functionalization, including the aromatic ring, the methoxy (B1213986) group, and the benzylic position.

Electrophilic Aromatic Substitution: The aromatic ring of the methoxybenzyl group is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. Reactions such as nitration or halogenation would be directed to the positions ortho and para to the methoxy group. However, the presence of the ethylthio group might influence the regioselectivity and reactivity. For example, nitration of similar thioethers has been shown to result in substitution on the heterocyclic rings as well as oxidation at the sulfur atom. beilstein-journals.org

Modifications at the Methoxy Position: The methyl group of the methoxy ether can be cleaved to reveal a phenol. This O-demethylation is a common transformation in organic synthesis. acs.org Various reagents can accomplish this, including strong acids like hydrogen bromide (HBr) or reagents that generate HI in situ, such as iodocyclohexane (B1584034) in refluxing DMF. researchgate.netchem-station.com Milder, more selective methods are often preferred to avoid side reactions. acs.org Biocatalytic methods using enzymes like veratrol-O-demethylase present an oxygen-independent alternative for demethylation. acs.orgresearchgate.net

Modifications at the Benzylic Position: The benzylic C-H bonds adjacent to the aromatic ring are potential sites for functionalization. While direct functionalization can be challenging, strategies involving the cleavage of the C-S bond can be employed. For instance, metal-free C(sp³)–S bond cleavage of some benzyl (B1604629) thioethers has been shown to yield aryl aldehydes. mdpi.com The para-methoxybenzyl (PMB) group, a close analogue, is known to be susceptible to oxidative cleavage, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.com This reactivity is enhanced by the electron-donating methoxy group which stabilizes the intermediate carbocation. total-synthesis.com

Introduction of Tagging or Probing Functionalities for Analytical Studies

To facilitate detection and analysis, ethyl 2-methoxybenzyl sulfide and its derivatives can be functionalized with various tags or probes, such as fluorescent labels or biotin (B1667282). thermofisher.comresearchgate.net The choice of tagging strategy depends on the specific analytical technique to be employed (e.g., fluorescence spectroscopy, mass spectrometry). acs.org

The introduction of such functionalities often involves creating a derivative of the parent compound with a reactive handle suitable for conjugation. For example, modification of the methoxybenzyl moiety to introduce a carboxylic acid or an amino group would allow for standard amide bond formation with a corresponding probe. The development of fluorescent and colorimetric probes for thiols and related sulfur compounds is an active area of research, with many probes designed to react via mechanisms like Michael addition or nucleophilic substitution. nih.govpsu.edu

The sulfide linkage in this compound itself does not directly participate in thiol-disulfide exchange. This reaction is characteristic of thiols (R-SH) and disulfides (R-S-S-R'). researchgate.netnih.gov However, derivatives of this compound, or related compounds where the 2-methoxybenzyl group is used as a protecting group for a thiol, are highly relevant to this process.

The S-(2-methoxybenzyl) group is a known protecting group for the thiol side chain of cysteine in peptide synthesis. rsc.org The cleavage of this group, often under acidic conditions or with reagents like mercury(II) trifluoroacetate, regenerates the free thiol. rsc.org This free thiol can then readily participate in thiol-disulfide exchange reactions. researchgate.net

This exchange is a fundamental process in biochemistry, crucial for protein folding and redox signaling. nih.govnih.gov In synthetic chemistry, it's a key strategy for forming specific disulfide bonds. csic.es For example, a peptide containing a free cysteine can react with another cysteine derivative carrying a sulfenyl-protecting group (like S-SIT) to form a disulfide bond through a thiol-disulfide interchange mechanism. csic.es

Furthermore, the detection of protein persulfidation (R-S-SH), a post-translational modification, can involve a "tag-switch" method. rsc.org In this approach, all sulfhydryl groups are first labeled with an electrophile. Subsequent steps can differentiate between thiols and persulfides, often involving reactions that are conceptually related to thiol-disulfide exchange. rsc.orgresearchgate.net Probes containing a disulfide bond are also designed to react selectively with thiols via this exchange reaction, often resulting in a fluorescent signal. nih.gov

Advanced Applications in Organic Synthesis and Chemical Biology Tools

Utility as Synthetic Intermediates and Reagents

Ethyl 2-methoxybenzyl sulfide (B99878) and its structural analogs serve as valuable intermediates and reagents in organic synthesis. The presence of the sulfide and methoxybenzyl moieties allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.

A key application of related benzyl (B1604629) sulfides is in the construction of pharmacologically active compounds. For instance, intermediates structurally similar to ethyl 2-methoxybenzyl sulfide are employed in the synthesis of complex amines. A patented process for preparing 2,5-dimethoxy-4-ethyl phenethylamine (B48288) hydrochloride, an intermediate for neurological drugs, involves the synthesis of 2,5-dimethoxyphenethyl sulfide as a key step. This underscores the role of such sulfides in building the carbon skeleton of medicinally relevant molecules.

The sulfide functional group itself is a versatile handle for further chemical manipulation. A common and important transformation is the oxidation of sulfides to sulfoxides and subsequently to sulfones. nih.govacs.org These oxidized sulfur species are important functional groups in their own right, found in a variety of pharmaceuticals and agrochemicals. The oxidation can be achieved using various reagents, including hydrogen peroxide, often in the presence of a metal catalyst. acs.org For example, a range of sulfides, including those with electron-donating groups like methoxy (B1213986), have been efficiently oxidized to their corresponding sulfoxides using a transition-metal-free catalytic system of Br₂/NaNO₂/H₂O with molecular oxygen as the terminal oxidant. nih.gov This highlights the utility of the sulfide as a precursor to other important sulfur-containing functional groups.

Furthermore, the benzyl group, particularly one substituted with an electron-donating methoxy group, can influence the reactivity of the molecule and can also serve as a protecting group that can be cleaved under specific conditions. The combination of these features makes 2-methoxybenzyl sulfides useful precursors in multi-step synthetic sequences.

Role in Catalytic Processes and Catalyst Design

The unique electronic and steric properties of this compound and its derivatives allow them to play significant roles in various catalytic processes, both as part of the catalyst structure and as substrates in catalyst-controlled reactions.

Research has shown that the oxidized form of a related compound, methyl(2-methoxyphenyl)sulfoxide, acts as an optimal Lewis base catalyst for the nucleophilic substitution of benzyl alcohols to yield chloroalkanes. This demonstrates that the 2-methoxyphenylsulfinyl moiety can be a highly effective functional group in catalyst design.

In the realm of asymmetric catalysis, the electronic nature of the sulfide substituent can significantly influence the enantioselectivity of a reaction. For example, in the copper-catalyzed tandfonline.commdpi.com-sigmatropic rearrangement of allyl sulfides, the enantiomeric excess of the product is dependent on the electronic properties of the sulfide. Specifically, the reaction of allyl p-methoxyphenyl sulfide was studied in this context, indicating that the methoxybenzyl group can play a role in the stereochemical outcome of catalytically controlled transformations.

Moreover, sulfides are common substrates in catalytic oxidation reactions. The selective oxidation of various sulfides to sulfoxides or sulfones is a topic of significant research. mdpi.comresearchgate.net For instance, manganese and iron tetraarylporphyrin complexes have been investigated as catalysts for the hydrogen peroxide oxidation of sulfides, including dibenzyl sulfide, which is structurally related to this compound. acs.org The efficiency and selectivity of these catalytic systems are influenced by the substituents on the porphyrin ligand and the presence of co-catalysts. acs.org Vanadium(V) complexes with tridentate Schiff base ligands have also demonstrated the ability to catalyze the oxidation of sulfides like phenyl methyl sulfide and benzyl methyl sulfide. researchgate.net

Application as Tool Compounds in Chemical Biology Research

The structural features of this compound make it and its derivatives promising candidates for the development of tool compounds in chemical biology. These tools are designed to probe biological systems, visualize cellular processes, and understand the roles of specific molecules in health and disease.

A notable application of a closely related structure is in the development of chemical probes to study viral entry. Thiol-based chemical probes, specifically p-methoxybenzyl thiols conjugated to sugar monomers (P2119 and P2165), have been shown to exhibit antiviral activity against SARS-CoV-2. pnas.org These probes are believed to act by reducing disulfide bonds in the spike glycoprotein, thereby inhibiting its binding to the human ACE2 receptor. pnas.org This research highlights the potential of using methoxybenzyl sulfide derivatives as a scaffold for designing probes to investigate protein structure and function.

Furthermore, the sulfide moiety is a key component in the design of fluorescent probes for detecting biologically important small molecules, such as hydrogen sulfide (H₂S). rsc.org H₂S is a gasotransmitter involved in various physiological processes, and its dysregulation is linked to several diseases. nih.gov Fluorescent probes for H₂S often rely on the nucleophilicity of the sulfide to trigger a reaction that results in a change in fluorescence. rsc.org Strategies for H₂S detection include those based on the reduction of azides or nitro groups, nucleophilic attack, and copper sulfide precipitation. rsc.org Given its structure, this compound could potentially be modified to create such a probe, for example, by incorporating a fluorophore and a reactive group that is unmasked upon interaction with a biological target.

The general field of chemical biology leverages small molecules to study and manipulate biological processes. nih.gov Compounds like GS4012 (4-(2-((4-Methoxyphenyl)thio)ethyl)pyridine), which is structurally similar to this compound, are used to probe biological systems and identify new therapeutic targets. tandfonline.com The development of such tool compounds is crucial for advancing our understanding of complex biological pathways.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of new and environmentally benign methods for the synthesis of thioethers is an ongoing endeavor in organic chemistry. Future research could focus on creating sustainable pathways to Ethyl 2-methoxybenzyl sulfide (B99878). This could involve exploring metal-catalyzed cross-coupling reactions, which have become a cornerstone for C-S bond formation. thieme-connect.deorganic-chemistry.orgbeilstein-journals.org For instance, the use of earth-abundant metal catalysts like copper or iron could offer a more sustainable alternative to traditional palladium-catalyzed methods. rsc.orgorganic-chemistry.orgorganic-chemistry.org Another green approach would be the development of one-pot syntheses that minimize waste by reducing the number of purification steps. organic-chemistry.org Furthermore, investigating photocatalytic methods, which utilize visible light to drive chemical reactions, could provide an energy-efficient route to this and related thioethers. beilstein-journals.org

In-depth Mechanistic Elucidation of Complex Sulfur-Mediated Transformations

The sulfur atom in Ethyl 2-methoxybenzyl sulfide is a key site for chemical reactivity. In-depth mechanistic studies of its transformations are crucial for understanding and controlling its chemical behavior. The thioether moiety can be involved in a variety of reactions, including oxidation to sulfoxides and sulfones, and can act as a directing group in C-H functionalization reactions. researchgate.netrsc.org Future research could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, to probe the mechanisms of these transformations. For example, understanding the mechanism of thioether bond formation in biological systems, which often involves radical S-adenosylmethionine (SAM) enzymes, could inspire new biomimetic synthetic strategies. nih.govresearchgate.net

Integration of Advanced Computational Studies for Predictive Modeling and Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, density functional theory (DFT) calculations could be employed to model its electronic structure, predict its spectroscopic properties, and calculate reaction pathways and transition states for its various transformations. prepchem.comacs.org Such computational studies can provide valuable insights into the stability of reaction intermediates and the factors that control regioselectivity and stereoselectivity. This predictive power can accelerate the discovery of new reactions and the design of novel derivatives with tailored properties.

Development of Tailored Derivatization Methodologies for Specialized Applications

The functional groups present in this compound—the thioether and the methoxy-substituted aromatic ring—provide handles for further chemical modification. Developing a suite of tailored derivatization methodologies would significantly broaden its utility. For example, the thioether can be converted into a sulfonium (B1226848) salt, which can then participate in a variety of coupling reactions. The aromatic ring can undergo electrophilic aromatic substitution, with the methoxy (B1213986) group directing incoming electrophiles primarily to the ortho and para positions. wikipedia.org The development of selective derivatization strategies will be key to creating a library of new molecules with diverse structures and potential applications. researchgate.net

Investigation of Diverse Applications in Specialized Organic Synthesis and Materials Science

The unique combination of functional groups in this compound suggests its potential for a range of applications. In organic synthesis, it could serve as a versatile building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals, where sulfur-containing heterocycles are prevalent. nih.gov In materials science, the incorporation of thioether and aromatic moieties can influence the electronic and optical properties of materials. researchgate.net Future research could explore the use of this compound and its derivatives in the design of novel organic conductors, semiconductors, or as ligands for the preparation of new metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties. The investigation of its role in the synthesis of polymers with tunable properties, such as adjusting the lower critical solution temperature (LCST) of poly(2-ethyl-2-oxazoline), also presents an intriguing possibility. rsc.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.